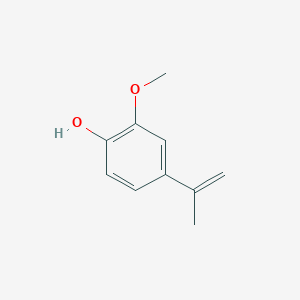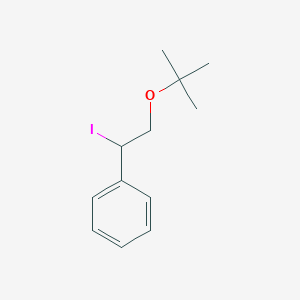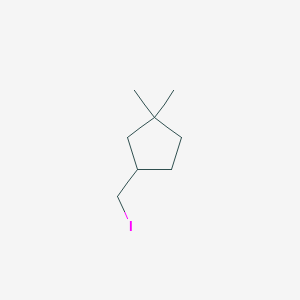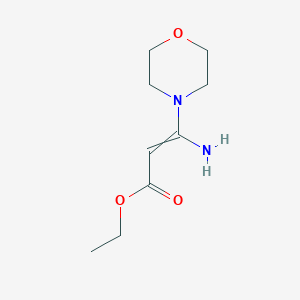
Phenol, 2-methoxy-4-(1-methylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-methoxy-4-(1-methylethenyl)-, also known as isoeugenol, is an organic compound with the molecular formula C10H12O2. It is a derivative of phenol and is characterized by the presence of a methoxy group and a propenyl group attached to the aromatic ring. This compound is commonly found in essential oils of various plants and is known for its pleasant aroma.
準備方法
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-4-(1-methylethenyl)- can be synthesized through several methods. One common method involves the methylation of eugenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of isoeugenol.
Industrial Production Methods
In industrial settings, isoeugenol is often produced through the isomerization of eugenol. This process involves heating eugenol in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, to induce the rearrangement of the propenyl group from the 1-position to the 2-position on the aromatic ring.
化学反応の分析
Types of Reactions
Phenol, 2-methoxy-4-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanillin, a valuable flavoring agent.
Reduction: Reduction of isoeugenol can yield dihydroisoeugenol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using a palladium catalyst is a typical method for reducing isoeugenol.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products
Vanillin: Formed through oxidation.
Dihydroisoeugenol: Formed through reduction.
Substituted derivatives: Formed through electrophilic aromatic substitution.
科学的研究の応用
Phenol, 2-methoxy-4-(1-methylethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
作用機序
The mechanism of action of phenol, 2-methoxy-4-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in inflammation. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.
類似化合物との比較
Phenol, 2-methoxy-4-(1-methylethenyl)- can be compared with other similar compounds, such as:
Eugenol: Differing by the position of the propenyl group.
Vanillin: An oxidation product of isoeugenol.
Dihydroisoeugenol: A reduction product of isoeugenol.
Uniqueness
The unique combination of the methoxy and propenyl groups in phenol, 2-methoxy-4-(1-methylethenyl)- imparts distinct chemical and biological properties, making it valuable in various applications.
特性
CAS番号 |
110346-52-6 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
2-methoxy-4-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-6,11H,1H2,2-3H3 |
InChIキー |
UVMRYBDEERADNV-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)

![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)


![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)


![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
